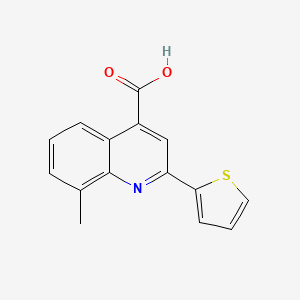

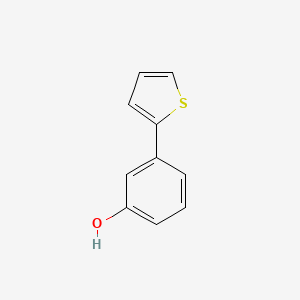

8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a derivative of this structure .Chemical Reactions Analysis

The synthesis of quinoline and its derivatives involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications

Synthesis and Chemical Reactions

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is involved in various synthesis and chemical reactions. A review details the synthesis of thieno[3,2-c]quinoline derivatives, including procedures using reagents and aryl-amine derivatives as starting materials. These chemical reactions involve a wide range of compounds, highlighting the versatility of quinoline derivatives in chemical synthesis (Abu‐Hashem et al., 2021).

Antimicrobial and Antifungal Agents

Quinoline derivatives, such as 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid, are studied for their potential as antimicrobial and antifungal agents. One study synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, showcasing the application of quinoline derivatives in developing new antibacterial and antifungal compounds (Holla et al., 2006).

Photovoltaic Performance Enhancement

Quinoline derivatives are also explored in the context of photovoltaic performance. A study on copolymers based on benzodithiophene and quinoxaline, involving quinoline derivatives, showed that increasing the conjugation in the quinoxaline unit leads to enhanced performance in polymer solar cells (Hu et al., 2014).

Neuroprotective Properties

The neuroprotective properties of quinoline alkaloids, related to 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid, are explored in the context of Parkinson's disease. One study synthesized a quinoline alkaloid and evaluated its neuroprotective effects in a Parkinson's disease model, suggesting the potential therapeutic application of these compounds (Lee et al., 2022).

Antibacterial Activity Against Tuberculosis

Quinoline derivatives have been studied for their antibacterial activity, particularly against tuberculosis. A study on quinazolin-4-ones connected to 1, 3-thiazole showed significant antibacterial activity against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives in treating tuberculosis (Nagaladinne et al., 2020).

Chelating Ion Exchangers

The application of quinoline derivatives in creating chelating ion exchangers is another area of research. Quinoline-2-carboxylic acids with various substituents have been used to extract metal ions from aqueous solutions, demonstrating the potential of these compounds in environmental and analytical chemistry (Moberg et al., 1990).

Mechanism of Action

Quinolines

are a class of compounds that have been used in medicinal chemistry due to their wide range of biological activities . They can participate in both electrophilic and nucleophilic substitution reactions .

Thiophenes

, on the other hand, are sulfur-containing heterocyclic compounds that are utilized in industrial chemistry and material science . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Properties

IUPAC Name |

8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPFZIXAUMPPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394081 |

Source

|

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-45-1 |

Source

|

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)